![molecular formula C5H10BrNO B13709285 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is a heterocyclic compound containing a nitrogen atom within its bicyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One common method utilizes Ru (II) catalysis to achieve this transformation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, alternative catalytic systems and greener solvents may be explored to improve the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but contains additional methyl groups, which can influence its reactivity and biological activity.
3-Azabicyclo[3.1.0]hexane: Lacks the hydroxyl group present in 3-Azabicyclo[31
Uniqueness
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development .
Propiedades
Fórmula molecular |
C5H10BrNO |
|---|---|
Peso molecular |
180.04 g/mol |
Nombre IUPAC |
3-azabicyclo[3.1.0]hexan-6-ol;hydrobromide |
InChI |
InChI=1S/C5H9NO.BrH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H |
Clave InChI |
IVJIWPXEZUIMJU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2O)CN1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



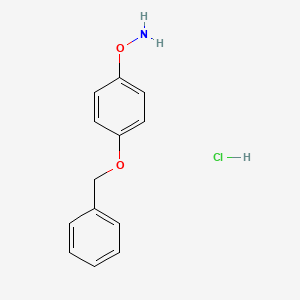
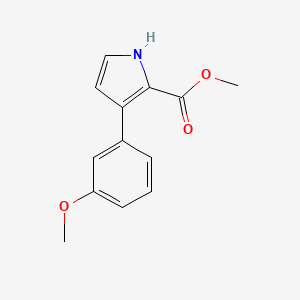

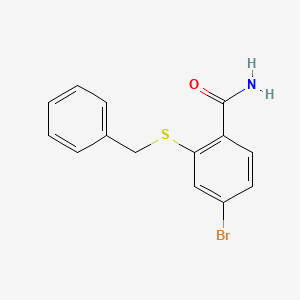
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
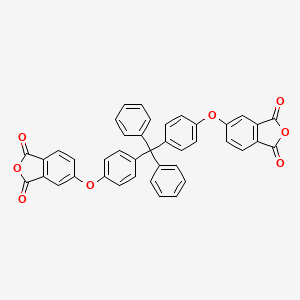
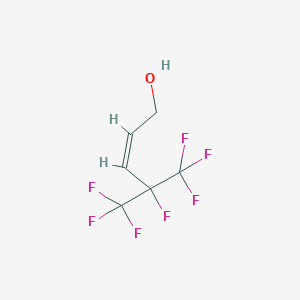
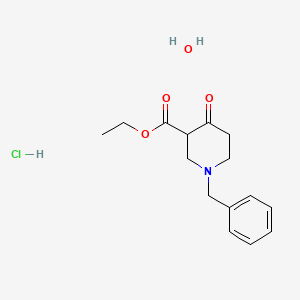

![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
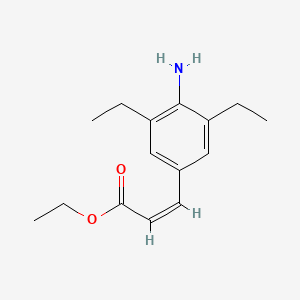
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)

